Basic Red 51
Overview
Description
Mechanism of Action
Biochemical Pathways
This is evidenced by increased glutathione S-transferase (GST) activity, a phase II detoxification enzyme related to reactive oxygen species detoxification .
Result of Action
The primary result of Basic Red 51’s action is the change in hair color. . This outcome arises from the suppression of the p21 gene, which triggers DNA damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the dye’s interaction with its target . Additionally, the presence of other substances, such as zinc oxide nanoparticles, can influence the photocatalysis of this compound .
Biochemical Analysis
Biochemical Properties
Basic Red 51 plays a significant role in biochemical reactions, particularly in the context of its interactions with various biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics . Additionally, this compound can bind to proteins and nucleic acids, potentially leading to alterations in their structure and function . These interactions can result in the formation of reactive oxygen species, which can cause oxidative stress and damage to cellular components .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. In human skin cells, this compound has been found to be cytotoxic, causing cell death and disrupting normal cellular functions . This compound can also influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, exposure to this compound has been shown to upregulate the expression of genes involved in stress response and detoxification .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding of this compound to biomolecules such as DNA and proteins . This binding can inhibit the activity of enzymes, such as cytochrome P450, leading to disruptions in metabolic processes . Additionally, this compound can induce the production of reactive oxygen species, which can cause oxidative damage to cellular components and alter gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable and does not degrade easily . Prolonged exposure to this compound can lead to long-term effects on cellular function, including persistent oxidative stress and damage to cellular components . In vitro and in vivo studies have demonstrated that the cytotoxic effects of this compound can accumulate over time, leading to chronic health issues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild oxidative stress and minor disruptions in cellular function . At higher doses, this compound can cause significant toxicity, including severe oxidative damage, inflammation, and cell death . Threshold effects have been observed, where the toxic effects of this compound become more pronounced at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . This compound can affect metabolic flux and alter the levels of various metabolites . For example, this compound can inhibit the metabolism of other xenobiotics, leading to their accumulation and potential toxicity . Additionally, this compound can interfere with the normal functioning of metabolic pathways, leading to disruptions in cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its toxic effects . The localization of this compound within cells can influence its activity and the extent of its impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can accumulate in the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . The localization of this compound within cells can also affect its interactions with other biomolecules and its overall toxicity .
Preparation Methods
Basic Red 51 is synthesized through diazotization reactions, where a primary aromatic amine is treated with sodium nitrite (NaNO2) in acidic conditions. The process involves the following steps:
Diazotization: A primary aromatic amine is treated with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with N,N-dimethylaniline to form the azo compound, this compound.
Industrial production methods involve optimizing the reaction conditions to ensure high yield and purity of the dye. This includes controlling the temperature, pH, and concentration of reagents.
Chemical Reactions Analysis
Basic Red 51 undergoes various chemical reactions, including:
Scientific Research Applications
Basic Red 51 has several scientific research applications, including:
Comparison with Similar Compounds
Basic Red 51 is compared with other azo dyes such as Basic Violet 14, Disperse Yellow 7, and Acid Red 26 . While all these dyes contain azo groups, this compound is unique due to its specific molecular structure, which includes an imidazolium ring and a dimethylamino group. This structure imparts distinct properties such as high solubility in water and strong binding affinity to fibers .
Similar compounds include:
Basic Violet 14: Another cationic dye used in the textile industry.
Disperse Yellow 7: A disperse dye used for dyeing synthetic fibers.
Acid Red 26: An acid dye used for dyeing wool and silk.
Properties
IUPAC Name |
4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N5.ClH/c1-16(2)12-7-5-11(6-8-12)14-15-13-17(3)9-10-18(13)4;/h5-10H,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDXSXLYLMHYJA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1N=NC2=CC=C(C=C2)N(C)C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874049 | |
Record name | 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80874049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77061-58-6, 12270-25-6, 1016649-33-4 | |
Record name | 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77061-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Basic Red 51 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077061586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazolium, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-1,3-dimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80874049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[4-(dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.435 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | C.I. Basic Red 51 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BASIC RED 51 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7A946JJ6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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